4-Piperidinone, 2-methyl-6-phenyl-
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Overview
Description
4-Piperidinone, 2-methyl-6-phenyl- is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the sixth carbon and a methyl group attached to the second carbon of the piperidinone ring.
Synthetic Routes and Reaction Conditions:
Organophotocatalysed Synthesis: One-step synthesis of 2-piperidinones via organophotocatalysed [1+2+3] strategy[_{{{CITATION{{{1{Organophotocatalysed synthesis of 2-piperidinones in one step via [1â ...](https://www.nature.com/articles/s41467-023-40197-x.pdf). This method allows for the creation of diverse substituted 2-piperidinones[{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Traditional Synthetic Routes: Involves multi-step procedures starting from simpler precursors, often requiring the modification of pre-synthesized backbones[_{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and efficiency. The choice of method depends on the desired purity, yield, and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the piperidinone to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the piperidinone ring to piperidine.
Substitution: Substitution reactions can occur at various positions on the ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Piperidines: Resulting from reduction reactions.
Substituted Piperidinones: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Biology: Investigated for potential biological activity, including antimicrobial and antifungal properties. Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-Piperidinone, 2-methyl-6-phenyl- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Piperidine
Piperidinone
2-Methylpiperidine
6-Phenylpiperidinone
Uniqueness: 4-Piperidinone, 2-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidines.
Properties
CAS No. |
166450-04-0 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-methyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChI Key |
LHWIOVMOEBZHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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